molecular formula C20H37NO3 B3039188 N-(2-oxooxolan-3-yl)hexadecanamide CAS No. 98206-81-6

N-(2-oxooxolan-3-yl)hexadecanamide

Cat. No. B3039188
CAS RN: 98206-81-6
M. Wt: 339.5 g/mol
InChI Key: QJIXVOQAEZMUIH-UHFFFAOYSA-N
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Description

N-(2-oxooxolan-3-yl)hexadecanamide is a chemical compound with the molecular formula C10H17NO3 . It falls under the category of amides and exhibits interesting properties due to its unique structure .


Synthesis Analysis

The synthesis of this compound involves the reaction between hexadecanoic acid (also known as palmitic acid ) and 2-oxooxolane . The amide linkage forms between the carboxylic acid group of hexadecanoic acid and the amino group of 2-oxooxolane. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of this compound .


Molecular Structure Analysis

The compound’s molecular structure consists of a hexadecyl (16-carbon) chain attached to a 2-oxooxolane ring. The oxolane ring contributes to its cyclic nature, and the amide functional group imparts polarity. The presence of the oxolane ring suggests potential biological activity .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis, esterification, and amidation. Its reactivity depends on the functional groups present, particularly the amide bond. Further studies are needed to explore its reactivity under different conditions .


Physical And Chemical Properties Analysis

  • Molar Volume : Approximately 184.1 cm³

Scientific Research Applications

1. Neurological Research and Therapeutics

N-(2-oxooxolan-3-yl)hexadecanamide, commonly known as hexadecanamide (Hex), has been identified as an endogenous ligand of peroxisome proliferator-activated receptor alpha (PPARα) in the hippocampal nuclei of normal mice. Hex plays a crucial role in inducing the expression of brain-derived neurotrophic factor (BDNF) from hippocampal neurons via PPARα. Its application has shown promise in improving memory and learning in mouse models, suggesting potential therapeutic intervention in Alzheimer's Disease (Patel et al., 2020).

2. Chemical Structure Analysis

Research on the crystal structure of compounds related to this compound has been conducted. For instance, the crystal structure of bis[(5-oxooxolan-3-yl)triphenylphosphanium] hexaiodidotellurate(IV) was studied, providing insights into molecular configurations and interactions, which are essential for understanding the properties and potential applications of these compounds (Närhi et al., 2014).

3. Environmental and Industrial Applications

This compound derivatives have been explored in various environmental and industrial contexts. For example, studies on the performance and emission characteristics of diesel engines using glycerol derivatives, including compounds related to this compound, have been conducted. These studies contribute to the development of more sustainable and efficient fuel additives (Oprescu et al., 2014).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle N-(2-oxooxolan-3-yl)hexadecanamide in a well-ventilated area, wear appropriate protective gear, and follow established laboratory protocols. Specific toxicity data and hazards associated with this compound require further investigation .

Future Directions

  • Exploring its potential as a drug candidate or functional material .

properties

IUPAC Name

N-(2-oxooxolan-3-yl)hexadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h18H,2-17H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIXVOQAEZMUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CCOC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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